
S-nitroso-N-acetylcysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Nitroso-N-acetylcysteine inhibits proliferation and survival of multiple MM cells via S-nitrosylation-dependent inhibition of STAT3 and NF-κB.
化学反应分析
S-Nitrosation
SNAC is synthesized through the S-nitrosation of N-acetylcysteine (NAC) . This reaction involves the interaction of NAC with a nitrosating agent, such as nitrous acid (HONO) or its anhydride (N2O3) .
Decomposition
The decomposition of RSNOs like SNAC is catalyzed by copper ions (Cu+) . The presence of thiolate ions in solutions of SNAC is ensured by the S-nitrosation of thiols .
Reaction with Reactive Species
Plasma treatment of NAC solutions leads to the creation of reactive nitrogen species . During this process, the thiol group (SH) in NAC can be converted to -SO3H, and the N-acetyl group is cleaved, leading to the formation of acetic acid (CH3COOH) and -NH2 .
Transnitrosation
A key reaction of RSNOs, including SNAC, is S-transnitrosation, where the NO+ group is transferred to another thiolate . This process allows for the formation of various RSNOs, influencing downstream biological activity .
N-Nitrosamine Formation
SNAC reacts with secondary amines to form N-nitrosamines (N-NA), which are carcinogenic compounds . Research indicates that SNAC generates fewer carcinogenic N-nitrosamines in meat products compared to nitrite, especially under neutral and acidic pH conditions . The formation rate of N-NA follows the order: nitrite > Cys-SNO > SNAC . In the presence of copper or nucleophiles, SNAC produces much less N-NA than Cys-SNO and is almost oxygen insensitive .
Reaction with Lipid Radicals
SNAC can react with lipid radicals, preventing lipid peroxidation .
2RS−NO+LO−/LOO−→LONO/LOONO+RS−SR
In this reaction, SNAC (RSNO) interacts with lipid radicals (LO- or LOO- ) to form products that inhibit the propagation of lipid peroxidation .
Copper Interactions
The reactivity of SNAC is affected by the presence of Cu2+, thiolate ions, and ascorbic acid . Thiolate ions can act as reducing agents or complexing agents for Cu2+, depending on the conditions .
Effects on Blood Pressure
S-nitrosoacetylcysteine (SNOAC) can be generated sublingually by reacting sodium nitrite with N-acetylcysteine (NAC) . The generated SNOAC rapidly diffuses into blood circulation, decreasing systemic blood pressure . This compound may serve as an alternative to organic nitrate NO donor drugs without the development of tolerance in patients .
常见问题
Basic Research Questions
Q. What experimental models are most effective for studying SNAC’s hepatoprotective effects in ischemia-reperfusion (IR) injury?
- Answer: Fatty liver IR models in rodents (e.g., Wistar rats fed protein-free diets) are widely used. These models mimic human steatosis and allow evaluation of SNAC’s NO-mediated effects on mitochondrial respiration (via Gilson Oxygraph) and oxidative stress markers like lipid peroxidation (TBARS assay) . Sham-operated groups (e.g., SHAN) serve as controls to isolate IR-specific damage .
Q. How is SNAC administered in preclinical studies targeting nonalcoholic fatty liver disease (NAFLD)?
- Answer: Oral administration at 1.4 mg/kg/day in choline-deficient diet-induced NAFLD rats is standard. This protocol prevents hepatic steatosis by inhibiting lipid peroxidation, validated via HPLC quantification of lipid hydroperoxides (LOOH) in liver homogenates .
Q. What biochemical assays quantify SNAC’s antioxidant activity in vitro?
- Answer: Linoleic acid peroxidation assays (monitored at 234 nm) and low-density lipoprotein (LDL) oxidation models (fluorimetry post-CuCl₂ incubation) are used. SNAC’s IC₅₀ in inhibiting LDL oxidation is ~300 µM, reflecting its dose-dependent antioxidant capacity .
Q. How do researchers assess SNAC’s impact on mitochondrial function?
- Answer: Mitochondrial oxygen consumption is measured using polarography (Gilson 5/6 H Oxygraph). Parameters include ADP/O ratios (phosphorylation efficiency) and respiratory control indices (RCI = State 3/State 4 respiration). SNAC improves RCI in fatty liver models by reducing oxidative damage to electron transport chains .
Advanced Research Questions
Q. What molecular mechanisms underlie SNAC’s antifibrotic effects in nonalcoholic steatohepatitis (NASH)?
- Answer: SNAC downregulates TGF-β1, collagen-1α, and TIMP-2 while upregulating MMP-13/9, reducing collagen deposition by 34.4% in diet-induced NASH rats. Gene expression profiling (qRT-PCR) and histopathology (Sirius Red staining) are critical for validating these effects .
Q. How do conflicting data on SNAC’s efficacy in steatotic vs. non-steatotic liver models arise?
- Answer: Discrepancies stem from model-specific variables:
- Steatotic livers: SNAC improves microcirculation and mitochondrial function by NO-mediated vasodilation, reducing TBARS levels by 50% .
- Normal livers: Baseline oxidative stress is lower, masking SNAC’s benefits. Studies must control for diet, IR duration, and SNAC dosing (e.g., 1 mL/100 g body weight in rats) .
Q. What advanced techniques elucidate SNAC’s modulation of redox signaling pathways?
- Answer: Chemiluminescence detects plasma nitrate levels (NO metabolites), while GC-MS quantifies ¹⁵N-labeled SNAC metabolites in urine. These methods confirm SNAC’s NO bioavailability and metabolism .
Q. How is SNAC’s stability optimized in experimental settings?
- Answer: SNAC derivatives (e.g., S-nitroso-N-acetylcysteine ethyl ester) are synthesized under acidic, light-protected conditions. Stability is assessed via thermal decomposition kinetics (HPLC monitoring) and compared to analogs like S-nitrosoglutathione (GSNO), which degrades faster .
Q. What genomic approaches identify SNAC-regulated pathways in hepatic protection?
- Answer: Microarray analysis in ob/ob mice reveals SNAC upregulates HSP-60/90 and downregulates MTP (microsomal triglyceride transfer protein), linking its effects to lipid metabolism and stress response .
Q. How do researchers address contradictory findings in SNAC’s dose-response relationships?
- Answer: Meta-analysis of dose-ranging studies (e.g., 0.5–10 mg/kg) using fixed-effect models clarifies nonlinear responses. For example, SNAC’s inhibition of platelet aggregation shows an IC₅₀ of 6 nM, but higher doses may paradoxically induce nitrosative stress .
Q. Methodological Tables
属性
CAS 编号 |
56577-02-7 |
---|---|
分子式 |
C5H8N2O4S |
分子量 |
192.2 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-nitrososulfanylpropanoic acid |
InChI |
InChI=1S/C5H8N2O4S/c1-3(8)6-4(5(9)10)2-12-7-11/h4H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1 |
InChI 键 |
QTJKCQPXTOYYHJ-BYPYZUCNSA-N |
SMILES |
CC(=O)NC(CSN=O)C(=O)O |
手性 SMILES |
CC(=O)N[C@@H](CSN=O)C(=O)O |
规范 SMILES |
CC(=O)NC(CSN=O)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
S-Nitroso-N-acetylcysteine; S-Nitrosoacetylcysteine; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。